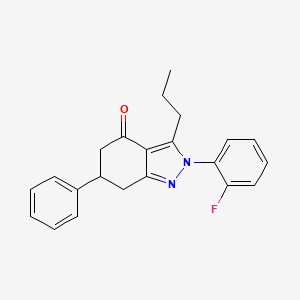
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Descripción general
Descripción
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as FLI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to act on multiple targets in the body. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to have various biochemical and physiological effects in the body. In cancer cells, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce apoptosis by activating caspase-3 and caspase-9. In animal models of neurodegenerative diseases, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its relatively simple synthesis method. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized in a few steps using readily available starting materials. Another advantage is its potential therapeutic applications in various fields of research. However, one limitation of using 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its synthesis method to improve the purity and yield of 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one in animal models and clinical trials. Finally, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be used as a starting point for the development of new compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential therapeutic applications in various fields of research. In cancer research, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been found to inhibit the growth of prostate cancer cells by inducing apoptosis. In neurodegenerative disease research, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have neuroprotective effects against oxidative stress and inflammation. 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c1-2-8-20-22-18(24-25(20)19-12-7-6-11-17(19)23)13-16(14-21(22)26)15-9-4-3-5-10-15/h3-7,9-12,16H,2,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBOLHMTMRFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indazol-4-one, 2-(2-fluorophenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate](/img/structure/B4301818.png)
![2-{[(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4301824.png)
![5-chloro-2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301830.png)
![2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301838.png)
![3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4301858.png)
![4-[(2-hydroxyethyl)thio]-2,6-dinitrobenzamide](/img/structure/B4301863.png)

![2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate](/img/structure/B4301889.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301906.png)
![4-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301907.png)
![N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide](/img/structure/B4301913.png)
![N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4301920.png)
![4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301926.png)